
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with 2-bromoacetone. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .
Major Products Formed
The major products formed from reactions involving 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphoranylidene derivatives .
Scientific Research Applications
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- involves the formation of a phosphoranylidene intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Wittig reactions, the compound reacts with carbonyl compounds to form alkenes through the formation of a betaine intermediate .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.
Methyl (triphenylphosphoranylidene)acetate: Contains an ester group instead of a ketone.
Uniqueness
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- is unique due to its specific reactivity and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
26487-95-6 |
|---|---|
Molecular Formula |
C21H18BrOP |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
1-bromo-1-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C21H18BrOP/c1-17(23)21(22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
XBBPVGNCZVUDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


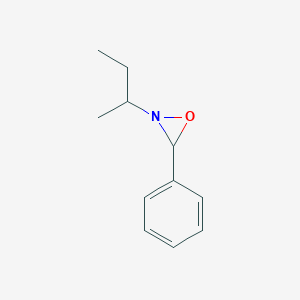

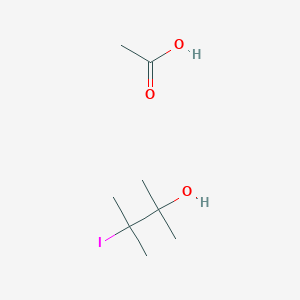

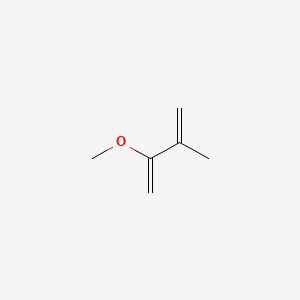
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
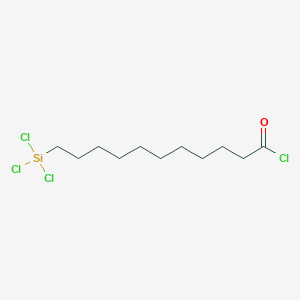
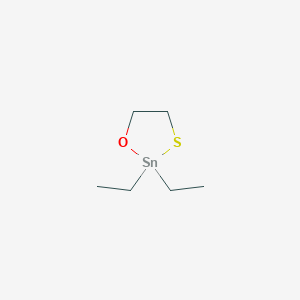
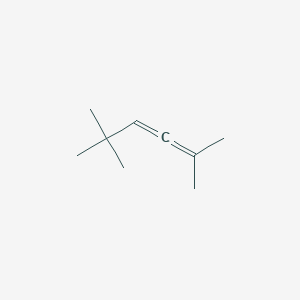
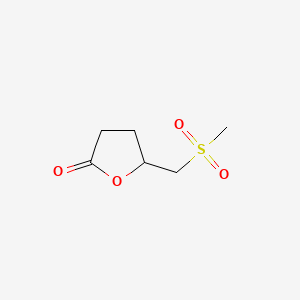
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
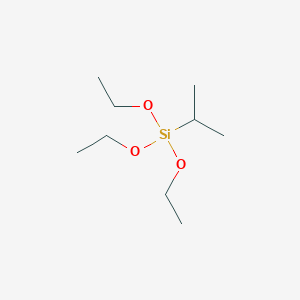
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
